N-Boc-5-甲基-L-色氨酸

描述

Synthesis Analysis

The synthesis of N-Boc-5-methyl-L-tryptophan involves several key steps, starting from 6-Br-isatin as a starting material. Selective bromination, reduction, and alkylation processes are followed by optical resolution and Nα-Boc protection to yield the desired compound. This process underscores the complexity and precision required in synthesizing such derivatives (Mollica et al., 2011).

Molecular Structure Analysis

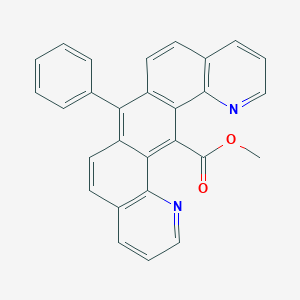

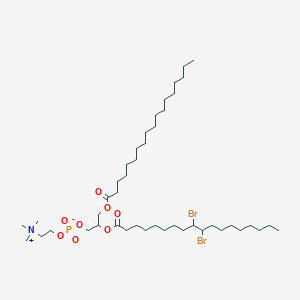

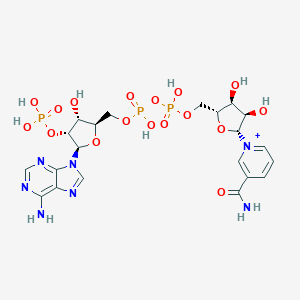

The structure of N-Boc-5-methyl-L-tryptophan is characterized by the presence of a Boc protective group and a methyl group, which influence its chemical and physical properties. Studies involving analogs and derivatives of tryptophan, such as the use of spin-labeled amino acids, provide insight into the conformational behavior of these compounds in different environments (Wells et al., 1990).

Chemical Reactions and Properties

N-Boc-5-methyl-L-tryptophan participates in various chemical reactions, especially in the context of peptide bond formation and the synthesis of amphiphilic copolymers. The compound's reactivity is significantly influenced by the Boc protective group, which can be removed under specific conditions to facilitate further reactions, such as the Pictet-Spengler cyclization (Zhang & Cook, 1995).

Physical Properties Analysis

The physical properties of N-Boc-5-methyl-L-tryptophan, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis processes. The presence of the Boc group and the methyl substitution affect these properties, making it suitable for use in various organic solvents and conditions.

Chemical Properties Analysis

Chemically, N-Boc-5-methyl-L-tryptophan is characterized by its ability to form stable compounds and participate in a variety of reactions, including those involving radical intermediates and cyclization processes. Its chemical behavior is essential for the synthesis of complex molecules and for applications in medicinal chemistry and drug delivery (Danner et al., 2013).

科学研究应用

化学合成和肽化学

N-Boc-5-甲基-L-色氨酸广泛用作肽化学中的构建块。保护性的N-Boc基团有助于将其无副反应地纳入肽链中。例如,通过选择性溴化和Nα-Boc保护合成5,6-二溴色氨酸衍生物的高效途径展示了其在构建复杂肽分子以进行进一步生物研究或药物开发中的作用 (Mollica et al., 2011)。

生物相容性和荧光聚合物

研究带有手性色氨酸基团的甲基丙烯酸酯单体突显了生物相容性荧光阳离子手性聚合物的可控合成。由于存在色氨酸基团,这些聚合物表现出智能pH响应和荧光行为,使它们适用于siRNA传递等应用 (Roy et al., 2013)。

药物传递系统

在合成用于潜在药物传递应用的两性BAB三嵌段共聚物中使用N-Boc-L-色氨酸展示了其在开发新型药物传递载体中的重要性。这些共聚物可以形成胶束,并旨在通过吲哚环之间的π-π相互作用改善药物的稳定性和释放,为增强治疗化合物的功效提供了新途径 (Voda et al., 2016)。

酶促和化学转化

N-Boc-5-甲基-L-色氨酸在涉及酶促和化学转化的研究中也起着关键作用。例如,色氨酸裂解酶(NosL)展示了5'-脱氧腺苷基自由基在将L-色氨酸转化为各种生物活性分子中的多功能性,突显了该化合物在揭示新的生物化学途径和反应中的作用 (Bhandari et al., 2016)。

色氨酸衍生物的模块化合成

将酶促卤代与化学催化反应相结合,研究人员开发了模块化合成芳基取代色氨酸衍生物的方法。这种方法利用N-Boc保护的色氨酸作为关键中间体,促进了用于肽化学和药物发现工作的化合物的合成 (Frese et al., 2016)。

属性

IUPAC Name |

(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207807 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-5-methyl-L-tryptophan | |

CAS RN |

114873-09-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)